3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chloro, thienyl, pyrazolyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of the thienyl group: The thienyl group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Substitution on the pyridine ring: The pyridine ring can be functionalized with chloro and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrazole rings.
Reduction: Reduction reactions could target the chloro substituents or the pyridine ring.
Substitution: The chloro groups on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for further optimization and testing in drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of agrochemicals, such as herbicides or insecticides. Its stability and reactivity make it suitable for various applications in material science, including the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(5-phenyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(5-(2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(5-(3-chloro-2-furyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of “3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups can enhance its reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-2-[5-(3-chlorothiophen-2-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3S/c14-8-2-4-22-11(8)10-1-3-20-21(10)12-9(15)5-7(6-19-12)13(16,17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGMFXCNZOEKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136357 | |
Record name | 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321571-01-1 | |
Record name | 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321571-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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